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Compound of Interest

Compound Name: 18-Methylmestranol

CAS No.: 14009-70-2

Cat. No.: B195234

Get Quote

Executive Summary
This guide provides a head-to-head technical analysis of Levonorgestrel (LNG) and its

aromatic A-ring analogue, 18-Methylmestranol.[1] While Levonorgestrel is a widely utilized

second-generation progestin, 18-Methylmestranol serves primarily as a high-potency

estrogenic reference standard and a critical process impurity.[1]

For drug development professionals, understanding the distinction is vital: Levonorgestrel

represents the therapeutic "target" (Progestogen), while 18-Methylmestranol represents the

"off-target" estrogenic liability or specific research probe within the 13-ethylgonane scaffold.[1]

This guide compares their physicochemical properties, receptor pharmacology, and

experimental detection protocols.[1]

Chemical Architecture & Physicochemical
Properties[1]
Both compounds share the 13-ethylgonane nucleus, a structural modification that generally

confers higher potency compared to the 13-methylestrane series (e.g.,
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Norethisterone/Mestranol).[1]

Feature Levonorgestrel (LNG) 18-Methylmestranol

CAS Registry 797-63-7 14009-70-2

Chemical Name
13-ethyl-17-ethynyl-17-

hydroxy-4-gonen-3-one

13-ethyl-3-methoxy-17-ethynyl-

1,3,5(10)-gonatrien-17-ol

Drug Class Progestin (Synthetic) Estrogen (Prodrug/Impurity)

Core Scaffold
19-Nor-13-ethylsteroid

(Gonane)

19-Nor-13-ethylsteroid

(Gonane)

A-Ring Structure -3-ketone (Conjugated enone) Aromatic (Phenolic ether)

C3 Substituent Ketone (=O) Methoxy (-OCH₃)

Molecular Weight 312.45 g/mol 324.46 g/mol

Lipophilicity (LogP) ~3.8 ~4.5 (Estimated)

Solubility DMSO, Chloroform, Methanol
DMSO, Chloroform, Ethyl

Acetate

Structural Significance[1]
Levonorgestrel: The

-3-ketone system is essential for high-affinity binding to the Progesterone Receptor (PR).[1]
The 13-ethyl group enhances binding affinity and metabolic stability compared to
Norethisterone.[1]

18-Methylmestranol: The aromatic A-ring with a C3-methoxy group prevents PR binding.[1]

Instead, it functions as a prodrug.[1] Metabolic O-demethylation yields 13-Ethyl-

Ethinylestradiol (18-homo-EE), a potent estrogen.[1]

Pharmacodynamics & Mechanism of Action[1]
The divergence in performance stems from their receptor selectivity profiles.[1] Levonorgestrel

acts as a potent PR agonist, while 18-Methylmestranol (upon activation) targets the Estrogen
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Receptor (ER).[1]

Signaling Pathway Visualization
The following diagram illustrates the distinct activation pathways and nuclear translocation

mechanisms for both compounds.
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Caption: Divergent signaling: LNG directly activates PR, while 18-Methylmestranol requires

metabolic activation to target ER.[1]

Comparative Receptor Profile
Receptor Levonorgestrel (LNG)

18-Methylmestranol (as
metabolite)

Progesterone (PR) Agonist (High Potency) Inactive

Estrogen (ER) Negligible (Direct) Agonist (High Potency)

Androgen (AR) Partial Agonist (Moderate) Inactive

Glucocorticoid (GR) Minimal Inactive

Mineralocorticoid (MR) Antagonist (Weak) Inactive

Key Insight: In "head-to-head" performance, LNG is the functional contraceptive agent.[1] 18-
Methylmestranol is often screened as an impurity because its presence introduces

unintended estrogenic activity, which can alter the safety profile (e.g., thromboembolic risk) of a

pure progestin formulation.[1]

Experimental Protocols
For researchers, distinguishing these compounds and quantifying 18-Methylmestranol as an

impurity is critical.[1]

Protocol A: High-Performance Liquid Chromatography
(HPLC) Separation
This protocol is designed to separate the aromatic impurity (18-Methylmestranol) from the

active pharmaceutical ingredient (Levonorgestrel).[1]

Objective: Quantify 18-Methylmestranol impurity levels in LNG bulk powder. Causality: The

aromatic A-ring of 18-Methylmestranol significantly alters its UV absorption and retention time

compared to the enone system of LNG.[1]
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Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

Reasoning: The 13-ethyl group makes both compounds lipophilic, but the methoxy group

on 18-Methylmestranol increases retention on non-polar stationary phases.[1]

Mobile Phase:

Solvent A: Water (HPLC Grade).[1]

Solvent B: Acetonitrile.[1]

Gradient: Isocratic 40:60 (A:B) or Gradient 50% B to 90% B over 20 mins.

Detection:

LNG: 240 nm (Max absorption for

-3-ketone).[1]

18-Methylmestranol: 280 nm (Max absorption for aromatic phenol ether).[1]

Self-Validating Step: Run a dual-wavelength scan.[1] If a peak appears at 280 nm but has

low absorbance at 240 nm, it confirms the presence of the aromatic impurity.[1]

Sample Prep: Dissolve 10 mg sample in 10 mL Acetonitrile. Filter through 0.45 µm PTFE

filter.[1]

Protocol B: In Vitro Bioassay for Estrogenic
Contamination
If chemical analysis is inconclusive, a biological assay can detect trace estrogenic activity

attributed to 18-Methylmestranol.[1]

Objective: Assess functional estrogenic activity. System: MCF-7 Human Breast Cancer Cells

(ER-positive).[1]

Cell Culture: Maintain MCF-7 cells in DMEM + 10% Fetal Bovine Serum (FBS).
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Starvation: 24 hours prior to assay, switch to Phenol Red-free DMEM + Charcoal-Stripped

FBS.

Reasoning: Phenol red mimics estrogen; charcoal stripping removes endogenous

hormones.[1]

Treatment:

Control: Vehicle (DMSO).[1]

Test A: Levonorgestrel (10 nM - 1 µM).[1]

Test B: 18-Methylmestranol (0.1 nM - 100 nM).[1]

Test C: LNG sample spiked with unknown impurity.[1]

Endpoint: Cell Proliferation Assay (MTT or BrdU) after 72 hours.

Validation:

Pure LNG should show minimal proliferation (or inhibition).[1]

18-Methylmestranol should induce robust proliferation (similar to Estradiol).[1]

Threshold: >20% increase over control indicates significant estrogenic contamination.[1]

Synthesis & Impurity Logic
Understanding the origin of 18-Methylmestranol aids in process control.[1] It typically arises

during the synthesis of Levonorgestrel if the reduction of the aromatic A-ring (Birch reduction) is

incomplete or if the intermediate is methylated incorrectly.[1]

13-Ethyl-3-methoxy-gonatriene-17-one Ethynylation
(Acetylene/Base)

18-Methylmestranol
(Intermediate/Impurity)

Residual
(Impurity)

Birch Reduction &
Acid Hydrolysis

Target Pathway Levonorgestrel
(Final API)
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Caption: 18-Methylmestranol is a key intermediate.[1] Failure to fully reduce/hydrolyze it

results in impurity carryover.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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